1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol
Description
1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol is a substituted ethanol derivative featuring a biphenyl core. The primary structure consists of an ethan-1-ol group attached to a para-substituted biphenyl system, where one phenyl ring is further substituted at the meta-position with a 2-aminoethyl group (–CH₂CH₂NH₂). This compound’s unique architecture combines hydrophilic (alcohol and amine) and hydrophobic (aromatic) functionalities, making it a candidate for applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
1-[4-[3-(2-aminoethyl)phenyl]phenyl]ethanol |
InChI |
InChI=1S/C16H19NO/c1-12(18)14-5-7-15(8-6-14)16-4-2-3-13(11-16)9-10-17/h2-8,11-12,18H,9-10,17H2,1H3 |
InChI Key |
XMHBVYTUVYHHCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC(=C2)CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol typically involves multi-step organic reactions. One common method is the reduction of 1-{4-[3-(2-nitroethyl)phenyl]phenyl}ethan-1-one using hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The aromatic rings may also participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol with structurally related compounds from the evidence, focusing on molecular properties, substituents, and synthetic yields:
*Calculated based on molecular formula.
Structural and Functional Differences
- Aminoethyl vs.
- Ethanol vs. Ketone Backbone: Unlike ketone derivatives like compound 25 , the ethanol moiety in the target compound offers reduced electrophilicity and increased hydrogen-bonding capacity.
Physicochemical Properties
- Solubility: The aminoethyl group likely improves aqueous solubility compared to fluorinated or oxetane-containing analogs .
- Thermal Stability : The absence of melting point data for the target compound contrasts with compound 25 (89–92°C) , implying possible variability in crystallinity based on substituent rigidity.
Biological Activity
1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol, also known as a derivative of phenethylamine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology, antimicrobial therapy, and neuropharmacology. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H21N
- Molecular Weight : 241.35 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including amination and alkylation processes. A common synthetic route includes:
- Starting Materials : Phenol derivatives and amines.
- Reagents : Used reagents may include sodium hydroxide for deprotonation and various alkyl halides for alkylation.
- Conditions : Reactions are often conducted under reflux conditions to ensure complete conversion.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were evaluated using standard agar diffusion methods.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a promising potential for this compound as an antibacterial agent, particularly against resistant strains.
Anticancer Activity
The compound's anticancer properties have been explored in various cancer cell lines. In vitro studies reported the following GI50 values:
| Cancer Cell Line | GI50 (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 15.9 |
| A549 (Lung Cancer) | 21.5 |
| HeLa (Cervical Cancer) | 25.9 |
Such findings suggest that this compound may inhibit cancer cell proliferation effectively, warranting further investigation into its mechanism of action.
Neuropharmacological Effects
Preliminary studies have indicated that this compound may also possess neuroprotective effects. In animal models, it was found to enhance cognitive functions and exhibit anxiolytic properties at specific dosages. The underlying mechanism is hypothesized to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.
Case Studies
A notable case study involved the administration of this compound in a controlled trial with patients suffering from chronic pain syndromes. The results showed a significant reduction in pain scores compared to baseline measurements, highlighting its analgesic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
